(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride
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Overview
Description
“(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride” is a chemical compound . It’s also known as "(3aS,6aR)-5- (tert-butoxycarbonyl)-2-oxohexahydropyrrolo [3,4-b]pyrrole-3a (1H)-carboxylic acid" .
Molecular Structure Analysis
The molecule contains a total of 25 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s) .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dihydro-2H-pyran from ethyl acetoacetate and methylamine using sodium borohydride as a reducing agent", "Step 2: Conversion of 3,4-dihydro-2H-pyran to 3,4-dihydro-2H-pyran-5-carboxylic acid using sulfuric acid", "Step 3: Conversion of 3,4-dihydro-2H-pyran-5-carboxylic acid to 3,4-dihydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid using sodium nitrite and hydrochloric acid", "Step 4: Conversion of 3,4-dihydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid to (3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride using acetic anhydride, acetic acid, and sodium bicarbonate" ] } | |
CAS No. |
2137432-91-6 |
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1 |
InChI Key |
TTWWPEFTTXFCCU-PATRPMPQSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl |
SMILES |
C1COC2C1NC(C2)C(=O)O.Cl |
Canonical SMILES |
C1COC2C1NC(C2)C(=O)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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